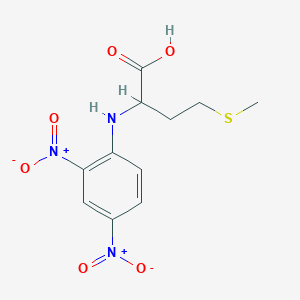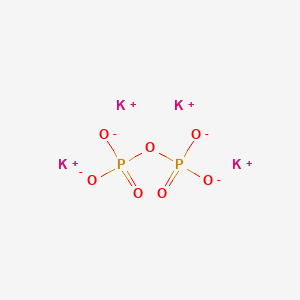
N-(2,4-Dinitrophenyl)-DL-methionine
説明
Synthesis Analysis
The synthesis of compounds related to “N-(2,4-Dinitrophenyl)-DL-methionine” involves various chemical reactions. For instance, the synthesis of N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives involves the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .
Molecular Structure Analysis
The molecular structure of compounds related to “N-(2,4-Dinitrophenyl)-DL-methionine” can be analyzed using various techniques. For example, 2,4-Dinitrophenol has the chemical formula HOC6H3(NO2)2 . The structure of these compounds can be determined using techniques such as X-ray crystallography .
Chemical Reactions Analysis
Compounds related to “N-(2,4-Dinitrophenyl)-DL-methionine” undergo various chemical reactions. For instance, 2,4-Dinitrophenol is known to undergo nucleophilic addition-elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds related to “N-(2,4-Dinitrophenyl)-DL-methionine” can be determined using various techniques. For example, 2,4-Dinitrophenol is a yellow, crystalline solid with a sweet, musty odor .
科学的研究の応用
Isolation and Identification
N-(2,4-Dinitrophenyl)-DL-methionine has been utilized in the isolation of amino acids from mixtures as their N-2,4-dinitrophenyl derivatives. This method has proven effective for separating dinitrophenyl derivatives of various amino acids, including methionine, through partition chromatography (Matheson, 1965).
Biochemical Studies
Research has shown that N-(2,4-Dinitrophenyl)-DL-methionine is involved in the electrophilic inactivation of D-amino-acid oxidase, a process that can be inhibited by competitive inhibitors. The reaction leads to specific incorporation of an amine group into a nucleophilic residue with the release of 2,4-dinitrophenol (D’Silva, Williams, & Massey, 1986); (D’Silva, Williams, & Massey, 1987).
Molecular Biology and Genetic Engineering
The compound has been used in the field of genetic engineering, specifically for expanding the genetic code for a dinitrophenyl hapten. This has applications in biosensing, immunology, and therapeutics (Ren et al., 2015).
Metabolism Studies
N-(2,4-Dinitrophenyl)-DL-methionine has been used in studies investigating the biosynthesis of ethylene from methionine, where it helped in identifying intermediates in the metabolic pathway (Billington, Golding, & Primrose, 1979).
Nutritional Research
This compound has been instrumental in nutritional research, particularly in understanding the transport and metabolism of methionine and its analogues in various biological systems, such as Caco-2 cell monolayers and in broilers (Martín-Venegas et al., 2007); (Zhang et al., 2017).
Agricultural Applications
The compound has shown significant results in agricultural applications, particularly in the inhibition of ethylene production, a key aspect in controlling plant growth and fruit ripening processes (Yu, Adams, & Yang, 1980).
Health and Well-being
N-(2,4-Dinitrophenyl)-DL-methionine has been used in studies focusing on the protection of intestinal epithelial barrier function, indicating its potential benefits in gastrointestinal health (Martín-Venegas et al., 2013).
Comparative Studies on Methionine Sources
It has been used in comparative studies to understand the utilization of different methionine sources for growth and methionine metabolism in cells and animals (Zuo et al., 2019).
Safety And Hazards
特性
IUPAC Name |
2-(2,4-dinitroanilino)-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O6S/c1-21-5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHZIJDJOSBJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304121 | |
| Record name | 2,4-Dinitrophenyl-DL-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dinitrophenyl)-DL-methionine | |
CAS RN |
1655-53-4 | |
| Record name | 2,4-Dinitrophenyl-DL-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methionine, N-(2,4-dinitrophenyl)-, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC96404 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dinitrophenyl-DL-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-dinitrophenyl)-DL-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)

![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)





